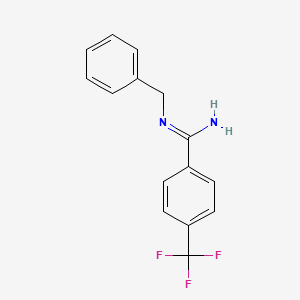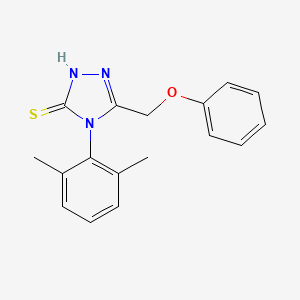![molecular formula C12H24O3 B14132224 tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate CAS No. 89113-57-5](/img/structure/B14132224.png)
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and an acetate group linked through an ether bond to a 3,3-dimethylbutan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 3,3-dimethylbutan-2-yl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols and amines.
Biology: The compound can be employed in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the 3,3-dimethylbutan-2-yl moiety.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group.
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar ester structure but with a different substituent
Uniqueness
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
Propiedades
Número CAS |
89113-57-5 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
tert-butyl 2-(3,3-dimethylbutan-2-yloxy)acetate |
InChI |
InChI=1S/C12H24O3/c1-9(11(2,3)4)14-8-10(13)15-12(5,6)7/h9H,8H2,1-7H3 |
Clave InChI |
ODXKOERTJDPGMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)OCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


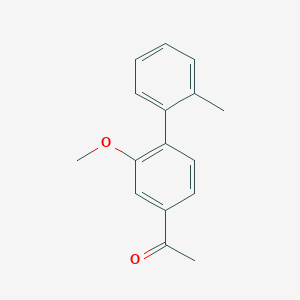
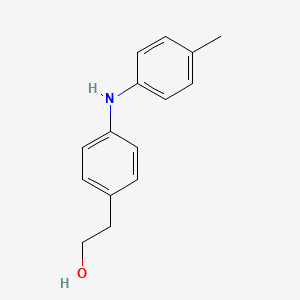
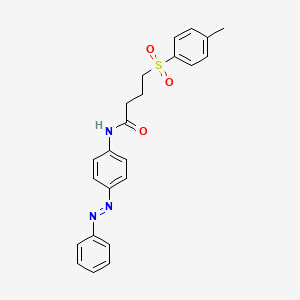
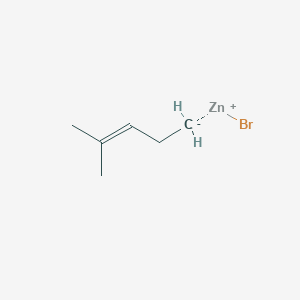
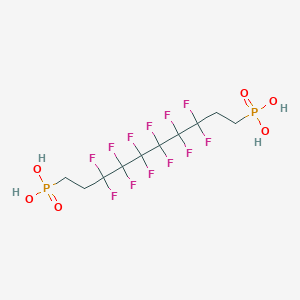
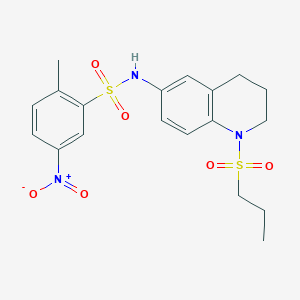
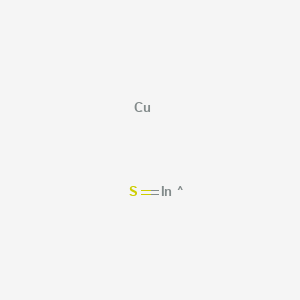
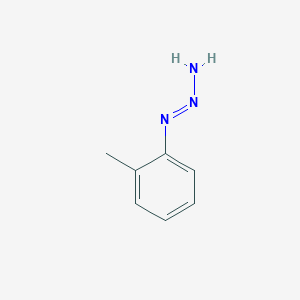
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)

